NT1 Purpurin

Description

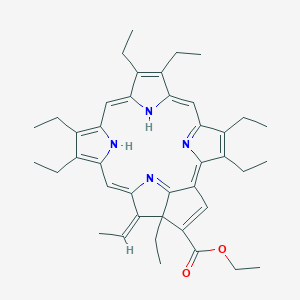

Structure

3D Structure

Properties

CAS No. |

107634-78-6 |

|---|---|

Molecular Formula |

C41H50N4O2 |

Molecular Weight |

630.9 g/mol |

IUPAC Name |

ethyl (26Z)-5,11,12,16,17,21,22-heptaethyl-26-ethylidene-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,3,6,8,10,12,14,16,18,20(23),21-undecaene-4-carboxylate |

InChI |

InChI=1S/C41H50N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h16,19-22,42-43H,10-15,17-18H2,1-9H3/b30-16+,32-20?,33-20?,34-21?,35-22?,36-21?,37-22?,38-29? |

InChI Key |

JYWCFWULTDBGGN-LCGSHCTISA-N |

SMILES |

CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC |

Isomeric SMILES |

CCC1=C(C2=CC3=NC(=C4C=C(C\5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)/C5=C\C)CC)C(=O)OCC)C(=C3CC)CC)CC |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC |

Synonyms |

NT-1 purpurin NT1 purpurin purpurin NT 1 |

Origin of Product |

United States |

Foundational & Exploratory

Purpurin: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin, also known by its IUPAC name 1,2,4-trihydroxyanthracene-9,10-dione, is a naturally occurring red/yellow anthraquinone dye.[1] Historically extracted from the roots of the madder plant (Rubia tinctorum), it has been used for centuries as a textile colorant.[1] Beyond its tinctorial properties, purpurin has garnered significant interest in the scientific community for its diverse biological activities, including its role as an inhibitor of enzymes such as xanthine oxidase and cytochrome P450. This guide provides an in-depth overview of the chemical structure, synthesis, and key properties of purpurin, with a focus on its relevance to research and drug development.

It is important to note that the term "purpurin" can sometimes refer to a more complex molecule, (+)-purpurin (C24H24O7). This guide will focus on the more common and historically significant 1,2,4-trihydroxyanthraquinone.

Chemical Structure and Properties

Purpurin is an anthraquinone derivative characterized by three hydroxyl groups at positions 1, 2, and 4 of the anthracene-9,10-dione core. This substitution pattern is crucial for its chemical and biological properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for purpurin (1,2,4-trihydroxyanthraquinone).

Table 1: Physicochemical Properties of Purpurin

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈O₅ | [1][2] |

| Molar Mass | 256.21 g/mol | [1][2] |

| Melting Point | 259 °C | [1] |

| Appearance | Reddish-yellow to brown powder |

Table 2: Spectroscopic Data for Purpurin

| Spectroscopy Type | Key Peaks/Shifts | Reference |

| ¹H NMR | Data not explicitly available in search results. | |

| ¹³C NMR | Data not explicitly available in search results. | |

| FTIR (cm⁻¹) | ~3570 (O-H stretch, in-plane, H-bonded to adjacent OH), ~3100 (O-H stretch, H-bonded to carbonyl), ~1670 (C=O stretch, non-H-bonded), ~1635 (C=O stretch, H-bonded) |

Chemical Synthesis

The first chemical synthesis of purpurin was achieved by Gräbe and Liebermann in 1868, following their identification of alizarin as an anthracene derivative. A common laboratory synthesis involves the oxidation of alizarin (1,2-dihydroxyanthraquinone).

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic workflow for the preparation of purpurin from alizarin.

Synthesis of Purpurin from Alizarin.

Experimental Protocol: Oxidation of Alizarin

This protocol is based on the historical method of oxidizing alizarin to purpurin.

Materials:

-

Alizarin (1,2-dihydroxyanthraquinone)

-

Manganese dioxide (MnO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve alizarin in concentrated sulfuric acid.

-

Oxidation: Slowly add manganese dioxide to the solution while stirring. The addition should be done in portions to control the reaction rate.

-

Heating: Heat the reaction mixture gently. The exact temperature and reaction time may need to be optimized, but historical methods suggest heating is necessary to drive the reaction to completion.

-

Workup: After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature and carefully pour it over crushed ice. This will precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

Purification: The crude purpurin can be purified by recrystallization from a suitable solvent system, such as an aqueous ethanol mixture.

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat). The reaction may be exothermic.

Biological Activity and Signaling Pathways

Purpurin exhibits a range of biological activities, with its inhibitory effects on xanthine oxidase and cytochrome P450 enzymes being of particular interest in drug development.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Purpurin has been identified as an inhibitor of xanthine oxidase. The proposed mechanism of inhibition involves purpurin acting as a substrate for the enzyme, with the resulting oxidized product binding tightly to the enzyme's active site, thereby inhibiting its function.

The following diagram illustrates the proposed inhibitory pathway of purpurin on xanthine oxidase.

Inhibition of Xanthine Oxidase by Purpurin.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Purpurin has been shown to inhibit several CYP isoforms. This inhibitory activity can have significant implications for drug-drug interactions, as co-administration of purpurin with drugs metabolized by these CYP enzymes could lead to altered pharmacokinetics and potential toxicity. Further research is needed to fully elucidate the specific signaling pathways and clinical relevance of purpurin's interaction with different CYP isoforms.

Conclusion

Purpurin (1,2,4-trihydroxyanthraquinone) is a historically significant natural dye with a range of interesting biological activities. Its chemical structure is well-characterized, and it can be synthesized through the oxidation of alizarin. The inhibitory effects of purpurin on key enzymes like xanthine oxidase and cytochrome P450 highlight its potential for further investigation in the context of drug discovery and development. This guide provides a foundational understanding of purpurin's chemistry and synthesis for researchers and scientists in the field.

References

Purpurin: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red/yellow anthraquinone dye that has garnered significant interest for its diverse pharmacological activities, including antigenotoxic, anticancer, and neuromodulatory effects.[1] Historically used as a textile dye, its potential therapeutic applications have brought it to the forefront of phytochemical research. This technical guide provides an in-depth overview of the natural sources of purpurin and detailed methodologies for its extraction and quantification.

Natural Sources of Purpurin

Purpurin is predominantly found in the roots of plants belonging to the Rubia genus of the Rubiaceae family.[2] The most notable sources are:

-

Rubia tinctorum L. (Madder Root): This is the most well-known and historically significant source of purpurin, where it co-exists with another major anthraquinone, alizarin.[3][4] Purpurin is thought to form during the storage of madder roots.[3] It is also suggested that purpurin can be formed through the decarboxylation of pseudopurpurin during the drying of the roots.[5]

-

Rubia cordifolia L. (Indian Madder): This species is also a significant source of purpurin and has been traditionally used in various systems of medicine.[1][6]

While purpurin is a minor component of the well-known "madder lake" pigment, its biological activities have made its isolation and purification a key area of research.[4] Purpurin can also be synthesized by the oxidation of alizarin.[5]

Quantitative Data on Purpurin Content

The concentration of purpurin in its natural sources can vary depending on the plant species, cultivar, age, and growing conditions. The following table summarizes the quantitative data for purpurin and its related compound, alizarin, from various studies.

| Plant Source | Method of Analysis | Purpurin Content | Alizarin Content | Reference |

| Rubia tinctorum L. (Hairy Root Cultures) | HPLC | 0.73 mg g⁻¹ (elicitor-treated) | 4.42 mg g⁻¹ (elicitor-treated) | [4] |

| Rubia tinctorum L. (Hairy Root Cultures on solid B5 medium) | HPLC | 5.94 mg g⁻¹ | Not specified | [4] |

| Rubia tinctorum L. (Hairy Root Cultures on solid 1/2 NMS medium) | HPLC | Not specified | 2.14 mg g⁻¹ | [4] |

| Rubia tinctorum L. (Roots) | HPLC | 2.6 to 8.1 mg g⁻¹ | 0.4 to 12.3 mg g⁻¹ | [4] |

| Rubia cordifolia L. (Roots) | HPTLC | 17.960 ± 0.658 µg/mg | 34.645 ± 1.153 µg/mg | [7] |

| Marketed Preparation A (R. cordifolia) | HPTLC | 21.741 ± 0.746 µg/mg | 6.824 ± 0.485 µg/mg | [7] |

| Marketed Preparation B (R. cordifolia) | HPTLC | 18.289 ± 1.014 µg/mg | 3.031 ± 0.234 µg/mg | [7] |

Experimental Protocols for Extraction and Purification

Several methods have been developed for the extraction of purpurin from its natural sources. These range from conventional solvent extraction to modern, more efficient techniques like ultrasound-assisted and microwave-assisted extraction.

Conventional Solvent Extraction

This is a traditional and widely used method for extracting anthraquinones from plant materials.

Methodology:

-

Sample Preparation: The roots of Rubia tinctorum or Rubia cordifolia are dried and finely powdered.

-

Extraction:

-

Methanol Extraction: 1 gram of the powdered root is extracted with 50 mL of methanol. The mixture is sonicated for 20 minutes to enhance extraction efficiency.[4]

-

Ethanol-Water Extraction: A mixture of ethanol and water is used as the extraction solvent, and the extraction is carried out under reflux.[1]

-

-

Filtration: The extract is filtered to remove solid plant debris.

-

Solvent Evaporation: The solvent is evaporated under vacuum using a rotary evaporator to obtain a concentrated extract.[4]

-

Hydrolysis (Optional): In many cases, purpurin exists as a glycoside in the plant. To obtain the aglycone (purpurin), the extract is subjected to acid hydrolysis. This is often achieved by refluxing with a strong acid like sulfuric acid.

-

Purification: The crude extract can be further purified using techniques like column chromatography with a suitable stationary phase (e.g., silica gel) and a mobile phase gradient.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, thereby facilitating the release of phytochemicals into the solvent. This method is generally faster and more efficient than conventional solvent extraction.

Methodology:

-

Sample Preparation: Dried and powdered root material is prepared as in the conventional method.

-

Extraction: The powdered sample is suspended in a suitable solvent (e.g., methanol, ethanol) in an extraction vessel.

-

Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is subjected to ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 20-60 minutes).

-

Post-Extraction Processing: Following sonication, the extract is filtered and the solvent is evaporated as described in the conventional method.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid extraction process. The localized heating of water molecules within the plant cells causes them to rupture, releasing the desired compounds.

Methodology:

-

Sample Preparation: The plant material is dried and powdered.

-

Extraction: The powdered sample is mixed with a polar solvent (e.g., ethanol, methanol) in a microwave-transparent vessel.

-

Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated with microwaves at a controlled power and for a specific duration.

-

Cooling and Filtration: After extraction, the mixture is allowed to cool, and then filtered to separate the extract from the solid residue.

-

Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques for the quantification of purpurin.

HPLC Method for Purpurin and Alizarin Quantification

-

Column: Luna C8 RP column.

-

Mobile Phase: A 45:55 (v/v) mixture of acetonitrile and 20 mM ammonium formate-formic acid buffer (pH 3.00).

-

Detection: Diode-array detection (DAD).

-

Quantification: External standardization using a certified purpurin standard.

HPTLC Method for Purpurin and Alizarin Quantification

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

-

Detection: Densitometric scanning at 254 nm.

-

Linearity Range: 100-2000 ng/spot for both purpurin and alizarin.[7]

Visualized Workflows

The following diagrams illustrate the logical flow of the extraction and analysis processes for purpurin.

Caption: General workflow for the extraction of purpurin from Rubia species.

Caption: Workflow for the quantitative analysis of purpurin in an extract.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, extraction methodologies, and analytical techniques for purpurin. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development. The choice of extraction method will depend on the specific research goals, available resources, and desired scale of production. Modern techniques like UAE and MAE offer significant advantages in terms of efficiency and reduced extraction times. For accurate quantification, validated chromatographic methods such as HPLC and HPTLC are indispensable. Further research into optimizing these extraction and purification processes will be crucial for unlocking the full therapeutic potential of purpurin.

References

The Multifaceted Biological Activities of Purpurin: A Technical Guide for Drug Discovery and Development

Introduction

Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring anthraquinone pigment found in the roots of plants from the Rubia genus, most notably Rubia tinctorum (common madder). Historically utilized as a potent red dye, purpurin has emerged as a molecule of significant interest in the biomedical field due to its diverse and potent biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core biological functions of purpurin. This document summarizes key quantitative data, provides detailed experimental methodologies for cited activities, and visualizes the complex signaling pathways modulated by this intriguing anthraquinone.

Anticancer Activity

Purpurin has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of purpurin against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 18.1 ± 1.3 x 10⁻³ (at 24h) | [1] |

| MCF-7 | Breast Carcinoma | 10.5 ± 0.8 | [1] |

| DU-145 | Prostate Carcinoma | 10.1 ± 2.9 x 10⁻³ (at 24h) | [1] |

| WM2664 | Melanoma | 6.2 ± 2.4 x 10⁻³ (at 24h) | [1] |

| HeLa | Cervical Cancer | 77.60 ± 2.23 (as part of a lichen extract) | [2] |

| U87 | Glioblastoma | 52.65 ± 1.04 (as part of a lichen extract) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of purpurin on cancer cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: Cells are treated with various concentrations of purpurin (typically ranging from 0 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group with no purpurin treatment is also included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of purpurin.

Signaling Pathways in Anticancer Activity

Purpurin exerts its anticancer effects by modulating critical intracellular signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated. Purpurin has been shown to inhibit the phosphorylation of both PI3K and AKT, leading to the downregulation of downstream anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This inhibition ultimately promotes apoptosis in cancer cells.

Caption: Purpurin inhibits the PI3K/AKT pathway, promoting apoptosis.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Purpurin has been observed to suppress the phosphorylation of key components of this pathway, including Raf, MEK, and ERK. This inhibition leads to decreased cell proliferation and the induction of apoptosis.

Caption: Purpurin disrupts the MAPK/ERK signaling cascade to inhibit cell proliferation.

Antimicrobial Activity

Purpurin exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell division and the induction of apoptosis-like cell death in fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of purpurin against several Candida species.[3]

| Organism | MIC (µg/mL) |

| Candida albicans ATCC 18804 | 5.12 |

| Candida albicans ATCC 28367 | 2.56 |

| Candida albicans CA12 | 5.12 |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of purpurin against microbial strains is determined using the broth microdilution method.

Principle: This method involves challenging the microorganism with a serial dilution of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the microbial culture (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution: A two-fold serial dilution of purpurin is prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbe without purpurin) and a negative control (broth without microbe) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours for Candida species).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of purpurin at which there is no visible growth.

Antioxidant Activity

Purpurin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to the presence of multiple hydroxyl groups in its chemical structure.

Experimental Protocol: DPPH Radical Scavenging Assay

The free radical scavenging activity of purpurin is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, which can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Methodology:

-

Preparation of DPPH Solution: A solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Reaction Mixture: Different concentrations of purpurin are added to the DPPH solution. A control containing only DPPH and methanol is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-inflammatory Activity

Purpurin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

The anti-inflammatory potential of purpurin can be assessed by its ability to scavenge nitric oxide (NO) radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions can be estimated using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Methodology:

-

Reaction Mixture: A reaction mixture containing sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS) and various concentrations of purpurin is prepared.

-

Incubation: The mixture is incubated at room temperature for a specific period (e.g., 150 minutes).

-

Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture.

-

Absorbance Measurement: The absorbance of the resulting chromophore is measured at 546 nm.

-

Calculation of NO Scavenging Activity: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of the control (without purpurin).

Neuroprotective Effects

Purpurin has demonstrated neuroprotective effects in various models of neurological damage and disease. Its mechanisms of action in the nervous system involve the reduction of oxidative stress, modulation of MAPK signaling, and inhibition of pro-apoptotic factors like Bax.

Purpurin is a promising natural compound with a remarkable spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects. The data and protocols presented in this technical guide provide a solid foundation for further research and development of purpurin as a potential therapeutic agent. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as PI3K/AKT and MAPK/ERK, opens up new avenues for the design of novel drugs targeting a range of diseases. Future studies should focus on optimizing its bioavailability and conducting preclinical and clinical trials to fully assess its therapeutic potential.

References

Purpurin: A Technical Guide to its Mechanisms of Action in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring anthraquinone pigment found predominantly in the roots of the madder plant (Rubia species).[1][2] Historically utilized as a potent red dye, recent scientific investigation has unveiled its multifaceted pharmacological activities, positioning it as a compound of significant interest for therapeutic development.[2][3] Purpurin exhibits a range of biological effects, including robust anticancer, neuroprotective, and anti-inflammatory properties.[2][3] These effects are attributed to its ability to modulate critical cellular signaling pathways, induce oxidative stress in cancer cells, and suppress inflammatory responses.[4][5][6] This document provides an in-depth technical overview of the core mechanisms of action of purpurin in biological systems, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways.

Core Mechanisms of Action: Anticancer Effects

Purpurin's anticancer activity is a primary focus of research, demonstrating efficacy in various cancer cell lines. The core mechanisms involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the strategic inhibition of key cell survival and proliferation pathways.[4][7][8]

Induction of Apoptosis via Reactive Oxygen Species (ROS)

A central mechanism of purpurin's anticancer effect is its ability to induce high levels of ROS, which act as second messengers to trigger programmed cell death.[4][9] In lung cancer cells (A549), purpurin treatment leads to a significant increase in intracellular ROS levels, causing oxidative stress, lipid peroxidation, and a reduction in glutathione (GSH) content.[4][7] This oxidative onslaught results in nuclear fragmentation and morphological changes characteristic of apoptosis.[4][8] Interestingly, purpurin's pro-oxidant activity can be selectively targeted to cancer cells and can be enhanced by photo-activation with UV light, suggesting potential applications in photodynamic therapy.[2][3][10]

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical signaling cascade that promotes cell survival and proliferation.[11][12][13] Purpurin has been shown to effectively block this pathway in A549 lung cancer cells.[4][7] Treatment with purpurin decreases the phosphorylation of both PI3K and Akt, leading to their inactivation.[7][8] This inhibition has significant downstream consequences, including the downregulation of proliferation markers like cyclin-D1 and Proliferating Cell Nuclear Antigen (PCNA).[4][7] Furthermore, the inactivation of Akt reverses its suppression of pro-apoptotic proteins, leading to decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, as well as cleaved PARP, cytochrome-c, caspase-9, and caspase-3.[4][7][8]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[14][15][16] Purpurin demonstrates the ability to modulate these pathways. In the context of neuroprotection against ischemic damage, purpurin significantly reduces the phosphorylation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK), and p38 in HT22 cells and the hippocampus.[5] In anti-inflammatory models, purpurin treatment leads to a reduction in JNK and ERK phosphorylation levels in HaCaT keratinocytes.[17] This modulation helps to mitigate cellular stress and inflammation-driven damage.

Other Anticancer Mechanisms

Purpurin's anticancer activity is also linked to its potential as a topoisomerase inhibitor.[18][19] Topoisomerases are enzymes essential for managing DNA topology during replication, and their inhibition can lead to DNA damage and apoptosis in cancer cells.[18][20][21] While the direct inhibition by purpurin requires more specific elucidation, its structural similarity to other anthraquinone-based topoisomerase poisons suggests this as a plausible mechanism contributing to its cytotoxicity.[1][20]

Neuroprotective Mechanisms

Purpurin is capable of crossing the blood-brain barrier, making it a promising agent for treating central nervous system disorders.[1][10][22] Its neuroprotective effects are multifaceted, primarily stemming from its antioxidant and anti-inflammatory activities.[1][2]

-

Alzheimer's Disease: Purpurin shows potential in Alzheimer's treatment by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which would increase cholinergic neurotransmission.[22] It also acts as an anti-tau aggregation agent and reduces neuroinflammation.[1][22]

-

Ischemic Stroke: In models of transient forebrain ischemia, purpurin administration reduces neuronal death, mitigates lipid peroxidation, and decreases the activation of microglia and astrocytes.[5] This protection is associated with the downregulation of pro-inflammatory cytokines and the inhibition of the MAPK signaling cascades.[5]

-

Depression: Purpurin may exert antidepressant effects by inhibiting the metabolism of serotonin, thereby activating 5-HT1A receptors.[1]

Anti-inflammatory Mechanisms

Purpurin demonstrates significant anti-inflammatory properties by targeting key inflammatory pathways and mediators.[6][23][24]

Inhibition of NF-κB and JAK/STAT Signaling

In tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) stimulated HaCaT keratinocytes, a model for atopic dermatitis, purpurin effectively suppresses the activation of the NF-κB and JAK/STAT signaling pathways.[6][17] It inhibits the phosphorylation of the NF-κB subunit p65 and the JAK1/2 proteins, preventing the nuclear translocation and activation of genes encoding pro-inflammatory cytokines.[17]

Modulation of Inflammatory Cytokines

Consistent with its inhibition of upstream signaling, purpurin significantly reduces the production of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and IL-6.[6][24] Simultaneously, it has been shown to increase the levels of the anti-inflammatory cytokine IL-10.[6][24] This dual action helps to resolve inflammation, as demonstrated in models of adjuvant-induced arthritis where purpurin treatment improved joint injury and reduced inflammatory markers.[6][23]

Quantitative Data Summary

The following tables summarize the quantitative data regarding purpurin's efficacy in various experimental models.

Table 1: Cytotoxicity of Purpurin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

|---|---|---|---|---|

| A549 | Lung Carcinoma | 30 µM | 24 h | [4][25] |

| A549 | Lung Carcinoma | 11.2 µg/mL | Not Specified | [26] |

| MCF-7 | Breast Carcinoma | 39.5 µg/mL | Not Specified |[26] |

Note: IC50 is the half-maximal inhibitory concentration.

Table 2: Enzyme Inhibition by Purpurin

| Enzyme | Biological Relevance | IC50 Value | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | 10.14 µg/mL | [22] |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | 7.09 µg/mL |[22] |

Key Experimental Protocols

The findings described in this guide are based on established in vitro methodologies. Below are detailed protocols for the key experiments cited.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[27][28][29]

-

Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of purpurin and a vehicle control. Incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the purpurin concentration.[30]

Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[31][32]

-

Cell Preparation: Seed and treat cells with purpurin as described in the cytotoxicity protocol.

-

Harvesting: Collect both floating (apoptotic) and adherent cells by trypsinization. Centrifuge the cell suspension at low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells that have lost membrane integrity (necrotic or late apoptotic cells).[31]

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins in a sample, such as phosphorylated Akt or Bcl-2 family proteins.[4][17]

-

Cell Lysis: After treatment with purpurin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level, which can be quantified using densitometry software.

Conclusion and Future Directions

Purpurin is a promising natural compound with well-defined mechanisms of action against cancer, neurodegeneration, and inflammation. Its ability to induce ROS-mediated apoptosis while simultaneously inhibiting pro-survival pathways like PI3K/Akt makes it a strong candidate for anticancer drug development. Similarly, its capacity to cross the blood-brain barrier and modulate neuroinflammatory and cholinergic pathways highlights its potential in treating neurological disorders. While purpurin exhibits low acute toxicity, future research should focus on overcoming challenges related to its poor solubility and bioavailability, potentially through nanotechnology-based formulations or molecular modifications, to translate its promising preclinical activities into clinical applications.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. Purpurin: A natural anthraquinone with multifaceted pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. The Effective Treatment of Purpurin on Inflammation and Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 19. phcogrev.com [phcogrev.com]

- 20. embopress.org [embopress.org]

- 21. embopress.org [embopress.org]

- 22. Therapeutic potential of purpurin, a natural anthraquinone dye, in neuroprotection and neurological disorders | springermedizin.de [springermedizin.de]

- 23. researchgate.net [researchgate.net]

- 24. The Effective Treatment of Purpurin on Inflammation and Adjuvant-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. scielo.br [scielo.br]

- 28. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 30. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 31. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1,2,4-Trihydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trihydroxyanthraquinone, commonly known as purpurin, is a naturally occurring anthraquinone dye with a rich history in textile dyeing and potential applications in modern science, including medicine and technology. Its distinct red/yellow hue is derived from the roots of the madder plant (Rubia tinctorum)[1]. Beyond its role as a pigment, purpurin exhibits interesting biological activities, positioning it as a molecule of interest for researchers in drug discovery and material science. This technical guide provides an in-depth overview of the core physicochemical properties of 1,2,4-trihydroxyanthraquinone, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development. The key physicochemical data for 1,2,4-trihydroxyanthraquinone are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,2,4-Trihydroxyanthracene-9,10-dione | [1] |

| Synonyms | Purpurin, Hydroxylizaric acid, Verantin | [1] |

| Molecular Formula | C₁₄H₈O₅ | [1] |

| Molar Mass | 256.21 g/mol | [1][2] |

| Melting Point | 259 °C (498 °F; 532 K) | [1] |

| Appearance | Orange-red crystalline needles | [1] |

| Solubility in Water | 1 mg/mL | |

| Solubility in Organic Solvents | Soluble in ethanol (red solution), chloroform, and alkaline water (yellow solution); Insoluble in hexane. | [1] |

| pKa | 4.7 | [3] |

| logP (Computed) | 2.9 | [2] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry, powdered 1,2,4-trihydroxyanthraquinone is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed in the heating block or oil bath of the melting point apparatus alongside a thermometer.

-

Heating: The sample is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Sample Preparation: An excess amount of 1,2,4-trihydroxyanthraquinone is added to a known volume of distilled water in a conical flask.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

Quantification: The concentration of 1,2,4-trihydroxyanthraquinone in the clear filtrate is determined using a suitable analytical method. For a colored compound like purpurin, UV-Vis spectrophotometry at its λmax is a viable option, with concentration determined from a standard calibration curve.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability.

Apparatus:

-

Separatory funnel

-

n-Octanol and water (pre-saturated with each other)

-

Analytical instrument for quantification

Procedure:

-

Phase Saturation: Equal volumes of n-octanol and water are shaken together in a separatory funnel and then allowed to separate to create mutually saturated phases.

-

Partitioning: A known amount of 1,2,4-trihydroxyanthraquinone is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to the other phase in the separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two phases and then left to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of pKa by Spectrophotometry

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a chromophoric compound like purpurin, its pKa can be determined by observing changes in its UV-Vis absorption spectrum at different pH values.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with a range of known pH values

Procedure:

-

Solution Preparation: A stock solution of 1,2,4-trihydroxyanthraquinone is prepared in a suitable solvent. Aliquots of this stock solution are then diluted into a series of buffer solutions covering a pH range that brackets the expected pKa.

-

Spectral Measurement: The UV-Vis absorption spectrum of each buffered solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have significantly different molar absorptivities is plotted against the pH of the solutions.

-

pKa Determination: The resulting titration curve will be sigmoidal. The pKa is the pH at which the inflection point of the curve occurs, which corresponds to the pH where the concentrations of the protonated and deprotonated species are equal.

Biological Activity and Signaling Pathways

1,2,4-Trihydroxyanthraquinone is recognized as a member of the lipocalin protein family. Lipocalins are a diverse group of small, secreted proteins that typically bind to small hydrophobic molecules and cell-surface receptors[4]. Purpurin has been identified as a retinol-binding protein[4][5]. The binding of retinol is a key function of many lipocalins and is integral to the transport and cellular uptake of Vitamin A.

Retinol-Binding and Potential JAK/STAT Pathway Activation

Retinol-binding proteins (RBPs) in the lipocalin family can deliver retinol to cells by interacting with specific cell-surface receptors, such as STRA6. This interaction not only facilitates the transport of retinol across the cell membrane but can also initiate an intracellular signaling cascade. It has been shown that the binding of holo-RBP (retinol-bound RBP) to the STRA6 receptor can activate the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway[6]. This activation leads to the phosphorylation of STAT proteins, which then translocate to the nucleus and regulate the transcription of target genes involved in various cellular processes, including proliferation, differentiation, and apoptosis. While direct evidence for purpurin activating this pathway is still emerging, its classification as a retinol-binding lipocalin suggests a plausible mechanism for its biological effects.

Caption: Proposed signaling pathway of 1,2,4-trihydroxyanthraquinone (Purpurin).

Role in Zebrafish Retinal Development

Research has highlighted the critical role of purpurin in the early development of the zebrafish retina. Studies have shown that purpurin is essential for proper cell differentiation and the formation of distinct retinal layers[4]. Knockdown of the purpurin gene in zebrafish embryos leads to smaller eyeballs and a lack of proper retinal lamination, with retinal cells remaining in a proliferative and undifferentiated state. This suggests that purpurin acts as a key signaling molecule that triggers the transition from cell proliferation to differentiation during retinal development. While the precise molecular cascade is under investigation, this function underscores the importance of purpurin in developmental biology.

Caption: Logical workflow of Purpurin's role in zebrafish retinal development.

Conclusion

1,2,4-Trihydroxyanthraquinone is a molecule with well-defined physicochemical properties that are amenable to standard analytical determination. Its biological activity as a retinol-binding lipocalin opens up avenues for further research into its potential therapeutic applications, particularly in areas involving cell differentiation and development. The detailed experimental protocols and an understanding of its potential signaling pathways provided in this guide serve as a valuable resource for scientists and researchers working with this intriguing natural compound. Further investigation into its specific molecular interactions and downstream signaling targets will undoubtedly uncover more of its scientific and therapeutic potential.

References

- 1. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 2. Purpurin anthraquinone | C14H8O5 | CID 6683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purpurin is a key molecule for cell differentiation during the early development of zebrafish retina | Gene Tools, LLC [gene-tools.com]

- 5. A genetically engineered purpurin/retinol-binding protein hybrid that binds to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling by retinol and its serum binding protein - PMC [pmc.ncbi.nlm.nih.gov]

Purpurin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurin (1,2,4-trihydroxyanthraquinone), a naturally occurring anthraquinone found in the roots of plants such as Rubia cordifolia, has demonstrated significant antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the core mechanisms, quantitative efficacy, and experimental methodologies related to the therapeutic potential of purpurin. It is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The search for novel therapeutic agents that can modulate these processes is a major focus of biomedical research. Purpurin has emerged as a promising candidate due to its robust antioxidant and anti-inflammatory properties.[1] This guide synthesizes the current scientific evidence on purpurin's bioactivity, with a focus on its mechanisms of action and quantifiable effects.

Antioxidant Properties of Purpurin

Purpurin's antioxidant effects are attributed to its chemical structure, which allows it to scavenge free radicals and chelate metal ions.[2][3] A variety of in vitro assays have been employed to quantify its antioxidant capacity.

Quantitative Antioxidant Data

The antioxidant activity of purpurin has been evaluated using several standard assays. The following tables summarize the key quantitative findings from comparative studies.

Table 1: Radical Scavenging Activity of Purpurin

| Assay | IC50 Value (µg/mL) | Notes |

| DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging | 3.491 | Purpurin demonstrated the highest activity compared to other tested anthraquinones (chrysazin, anthraquinone, anthrarufin).[2][4] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging | Not determined for other anthraquinones due to lack of dose-response. | Purpurin's potency was found to be approximately 3.2-fold lower than the standard antioxidant BHA.[2][4] |

| Hydrogen Peroxide Scavenging | - | Purpurin exhibited the highest hydrogen peroxide scavenging activity among the tested anthraquinones, comparable to BHA.[4] |

Table 2: Reducing Power and Other Antioxidant Activities of Purpurin

| Assay | Activity Metric | Notes |

| Ferricyanide Reduction | Absorbance at 700 nm (at 250 µM) = 1.45 | Purpurin's reducing power was significantly higher than other anthraquinones and comparable to BHA.[2] |

| Intracellular Hydroxyl Radical Scavenging in RAW 264.7 Cells | ~33% scavenging at 50 µM | Purpurin effectively decreased intracellular hydroxyl radical levels in a dose-dependent manner.[2] |

Anti-inflammatory Properties of Purpurin

Purpurin exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of purpurin has been demonstrated in cellular models of inflammation.

Table 3: Inhibition of Inflammatory Mediators by Purpurin

| Inflammatory Mediator | Cell Line | Effect |

| Nitric Oxide (NO) | RAW 264.7 macrophages | Dose-dependent inhibition of NO generation.[2] |

| Interleukin-1β (IL-1β) | RAW 264.7 macrophages | Significant reduction in IL-1β secretion at 10 µM and 50 µM.[3] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) and Chemokine (CCL17) | HaCaT keratinocytes | Inhibition of mRNA expression of these cytokines and chemokine when stimulated with IFN-γ and TNF-α. |

| NLRP3 Inflammasome | RAW 264.7 macrophages | Down-regulation of NLRP3 inflammasome assembly and activation.[2][3] |

Signaling Pathways Modulated by Purpurin

Purpurin's anti-inflammatory effects are mediated through its interaction with key intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Pathway

The MAPK pathway, including JNK, ERK, and p38, is crucial in regulating the production of pro-inflammatory cytokines. Purpurin has been shown to inhibit the phosphorylation of JNK and ERK in TNF-α/IFN-γ-stimulated HaCaT cells, but not p38.[5]

NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Purpurin has been observed to reduce the levels of phosphorylated p65 (a key subunit of NF-κB), indicating an inhibitory effect on this pathway in TNF-α/IFN-γ-stimulated HaCaT cells.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

-

Purpurin stock solution (in methanol or DMSO).

-

Methanol.

-

Positive control (e.g., Ascorbic acid, BHA).

-

-

Procedure:

-

Prepare a series of dilutions of purpurin and the positive control.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value from a plot of scavenging percentage against concentration.

-

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

-

Reagents:

-

ABTS solution (7 mM in water).

-

Potassium persulfate solution (2.45 mM in water).

-

Purpurin stock solution.

-

Phosphate buffered saline (PBS).

-

Positive control (e.g., Trolox).

-

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of purpurin or the positive control to 190 µL of the diluted ABTS radical solution in a 96-well plate.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Anti-inflammatory Assays

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of purpurin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Griess Assay for Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis and Protein Quantification:

-

Treat cells as described for the NO inhibition assay.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against target proteins (e.g., p-JNK, p-ERK, p-p65, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

The data presented in this technical guide strongly support the potent antioxidant and anti-inflammatory properties of purpurin. Its ability to scavenge a variety of free radicals, inhibit the production of key inflammatory mediators, and modulate the MAPK and NF-κB signaling pathways highlights its potential as a lead compound for the development of novel therapeutics for a range of inflammatory and oxidative stress-related diseases. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacological activities of this promising natural compound. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of purpurin in preclinical models of disease.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nitric oxide (NO) scavenging assay [bio-protocol.org]

- 5. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]

Purpurin as a Biological Stain: A Technical Guide to its Historical Application in Calcium Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical use of purpurin as a biological stain, with a particular focus on its application in the detection of calcium deposits in biological tissues. While its contemporary applications have shifted towards pharmacology and neuroprotection, purpurin's origins as a dye and its specific use in histochemistry provide valuable insights for modern researchers.[1][2][3][4] This guide will delve into the known historical context, the likely mechanism of action, and provide detailed, reconstructed experimental protocols. As detailed historical protocols for purpurin are scarce, this guide will also present protocols for the closely related and well-documented stain, Alizarin Red S, as a comparative reference.

Introduction to Purpurin: From Dye to Biological Stain

Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red anthraquinone pigment found in the roots of plants from the Rubia genus, most notably Madder root (Rubia tinctorum).[4] Historically, it was a widely used red dye for textiles.[1][2] Its transition to a biological stain stems from its chemical properties as a polyhydroxyanthraquinone, which allows it to form colored complexes with metal ions, a characteristic it shares with the more commonly known histological stain, Alizarin Red S.

The primary historical application of purpurin in a biological context was for the detection of calcium deposits in tissues. An early reference from 1925 describes "THE PURPURIN METHOD OF LOCALIZING CALCIUM," highlighting its use in scientific research of that era.[3] However, over time, Alizarin Red S has become the more predominantly used reagent for this purpose, leading to a wealth of available data and standardized protocols for its use.

Mechanism of Staining

The staining mechanism of purpurin for calcium is analogous to that of Alizarin Red S. It involves a chelation process where the hydroxyl and/or sulfonic acid groups of the anthraquinone molecule bind to calcium ions, forming a colored, insoluble complex.[5][6][7] This results in the localized precipitation of a red-orange lake at the site of calcium deposition.[5] The specificity of this reaction for calcium is not absolute, as other divalent and trivalent cations such as magnesium, manganese, barium, strontium, and iron can interfere, though they are typically not present in sufficient concentrations in biological tissues to cause significant background staining.[6] The intensity and stability of the calcium-dye complex are pH-dependent.

Quantitative Data for Calcium Staining

| Parameter | Value/Range | Notes |

| Stain | Alizarin Red S | --- |

| CAS Number | 130-22-3 | --- |

| Working Concentration | 1-2% (w/v) aqueous solution | Can be adjusted based on tissue type and thickness. |

| Optimal pH | 4.1 - 4.3 | Critical for selective calcium staining.[6][7] |

| Staining Time | 30 seconds - 5 minutes | Monitored microscopically to prevent overstaining.[6][7] |

| Fixation | Neutral buffered formalin or alcoholic formalin | Ensures preservation of tissue morphology.[6][7] |

| Tissue Section Thickness | 4-5 µm for paraffin sections | Standard thickness for histological analysis. |

| Wavelength for Quantification | 405–550 nm | For colorimetric quantification of extracted stain.[5] |

Experimental Protocols

The following sections provide detailed experimental protocols for staining calcium deposits in tissue sections. Due to the limited availability of historical purpurin protocols, a reconstructed protocol is provided based on its chemical similarity to Alizarin Red S and general histological principles. A standard Alizarin Red S protocol is also included for comparison and as a more established alternative.

Reconstructed Protocol for Purpurin Staining of Calcium Deposits

This protocol is a hypothetical reconstruction based on the known properties of purpurin and standard histological techniques. Optimization will likely be required for specific applications.

4.1.1. Reagents

-

Purpurin Staining Solution (1% w/v, pH adjusted)

-

Purpurin: 1 g

-

Distilled Water: 100 ml

-

Ammonium Hydroxide (10%): For pH adjustment

-

-

Fixative (e.g., 10% Neutral Buffered Formalin)

-

Dehydration Series (Ethanol: 70%, 95%, 100%)

-

Clearing Agent (e.g., Xylene)

-

Mounting Medium

4.1.2. Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through 100% ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (1 change, 3 minutes).

-

Transfer through 70% ethanol (1 change, 3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Prepare the Purpurin Staining Solution and adjust the pH to approximately 4.2 with 10% ammonium hydroxide.

-

Immerse slides in the purpurin solution for 2-5 minutes, checking microscopically for the appearance of an orange-red precipitate at sites of calcification.

-

-

Dehydration and Clearing:

-

Shake off excess dye and blot the section carefully.

-

Dehydrate rapidly in acetone (20 dips).

-

Transfer to an acetone-xylene (1:1) solution (20 dips).

-

Clear in xylene (2 changes, 3 minutes each).

-

-

Mounting:

-

Apply a coverslip with a synthetic mounting medium.

-

4.1.3. Expected Results

-

Calcium Deposits: Orange-red

-

Background: Should remain relatively unstained if the pH and staining time are optimal.

Standard Protocol for Alizarin Red S Staining of Calcium Deposits

This is a widely used and validated protocol for the detection of calcium in paraffin-embedded tissue sections.[6][7]

4.2.1. Reagents

-

Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

-

Alizarin Red S: 2 g

-

Distilled Water: 100 ml

-

Ammonium Hydroxide (10%): To adjust pH

-

-

Fixative (10% Neutral Buffered Formalin)

-

Dehydration Series (Ethanol: 70%, 95%, 100%)

-

Clearing Agent (Xylene)

-

Mounting Medium

4.2.2. Procedure

-

Deparaffinization and Rehydration:

-

Follow the same procedure as for the purpurin stain (Section 4.1.2, Step 1).

-

-

Staining:

-

Immerse slides in the Alizarin Red S solution for 30 seconds to 5 minutes. Monitor the reaction microscopically until an orange-red precipitate forms at the sites of calcium deposits.[7]

-

-

Dehydration and Clearing:

-

Mounting:

-

Apply a coverslip with a synthetic mounting medium.

-

4.2.3. Expected Results

-

Calcium Deposits: Orange-red to red

-

The resulting precipitate is birefringent under polarized light.[6]

Visualizations

The following diagrams illustrate the experimental workflows for purpurin and Alizarin Red S staining.

Caption: Experimental workflow for purpurin staining of calcium deposits.

References

- 1. Special Stains < Orthopædics & Rehabilitation [medicine.yale.edu]

- 2. Clinical utility of the alizarin red S stain on permanent preparations to detect calcium-containing compounds in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE PURPURIN METHOD OF LOCALIZING CALCIUM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 7. webpath.med.utah.edu [webpath.med.utah.edu]

Spectroscopic Characterization of Purpurin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red pigment historically used as a dye. Beyond its vibrant color, purpurin has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A thorough understanding of its physicochemical characteristics is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic characterization of purpurin, offering detailed data, experimental protocols, and visualizations to aid researchers in their investigations.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy reveals the electronic transitions within a molecule. Purpurin exhibits characteristic absorption bands in the UV and visible regions, which are sensitive to solvent and pH. In a neutral methanolic solution, purpurin typically displays a main absorption peak in the visible range, responsible for its red color.

Quantitative Data

| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Methanol | 485, 515 (sh) | - | General Literature |

| Phosphate Buffer (Basic) | 510 | - | [1] |

| Phosphate Buffer (Acidic) | Hypsochromic shift | - | [1][2] |

sh: shoulder

Experimental Protocol

Objective: To determine the UV-Visible absorption spectrum of purpurin.

Materials:

-

Purpurin

-

Methanol (spectroscopic grade)

-

Phosphate buffer solutions (pH range 5-8)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of purpurin in methanol (e.g., 1 mM). For analysis, dilute the stock solution with the desired solvent (methanol or phosphate buffer) to a final concentration of approximately 40 µM.[1]

-

Instrumentation Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range from 200 to 800 nm.

-

Baseline Correction: Fill a quartz cuvette with the solvent blank (e.g., methanol or the corresponding phosphate buffer) and record a baseline spectrum.

-

Sample Measurement: Empty the cuvette, rinse it with the purpurin solution, and then fill it with the purpurin solution. Place the cuvette in the sample holder.

-

Data Acquisition: Record the absorption spectrum of the purpurin solution.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the electronic excited states of a molecule. Purpurin exhibits fluorescence emission, which is also dependent on the environmental conditions such as pH.

Quantitative Data

| Solvent/Condition | Excitation λ (nm) | Emission λmax (nm) | Reference |

| Phosphate Buffer | - | 545 | [1] |

| Acidic Condition | - | Hypsochromic shift | [2] |

Experimental Protocol

Objective: To determine the fluorescence emission spectrum of purpurin.

Materials:

-

Purpurin solution (prepared as for UV-Vis spectroscopy)

-

Fluorometer

-

Quartz cuvettes (fluorescence grade)

Procedure:

-

Sample Preparation: Use the same purpurin solution prepared for UV-Vis measurements (approximately 40 µM in the desired solvent).[1]

-

Instrumentation Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum. Set the emission wavelength range to scan from a wavelength slightly higher than the excitation wavelength to the near-infrared region (e.g., 500-800 nm).

-

Blank Measurement: Fill a cuvette with the solvent blank and record its emission spectrum to check for background fluorescence.

-

Sample Measurement: Rinse and fill the cuvette with the purpurin solution and place it in the sample holder.

-

Data Acquisition: Record the fluorescence emission spectrum.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. The FT-IR spectrum of purpurin shows characteristic peaks corresponding to its hydroxyl, carbonyl, and aromatic C-C bonds.

Quantitative Data: FT-IR Peak Assignments

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching | General IR tables |

| ~1630-1670 | C=O stretching (quinone) | General IR tables |

| ~1570-1600 | C=C stretching (aromatic) | General IR tables |

| ~1466 | C-H stretching | [3] |

| ~1231 | C-O stretching (phenol) | [3] |

| 1065 | C-OH stretching | [3] |

| 971, 1063, 1401, 1606 | Characteristic Purpurin Bands | [3] |

Experimental Protocol

Objective: To obtain the FT-IR spectrum of solid purpurin.

Materials:

-

Purpurin (solid)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the purpurin sample and KBr powder to remove any moisture.

-

Weigh approximately 1-2 mg of purpurin and 100-200 mg of KBr.

-

Grind the purpurin and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure (e.g., 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Measurement: Record a background spectrum of the empty sample compartment.

-

Data Acquisition: Acquire the FT-IR spectrum of the purpurin sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It is particularly sensitive to non-polar bonds and provides information about the skeletal vibrations of the purpurin molecule.

Quantitative Data: Raman Peak Assignments

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1620, 1576, 1466 | Predominant Purpurin Bands | [3] |

| 1463 | - | [3] |

| 1304 | - | [3] |

| 1292 | - | [3] |

| 1231, 1201 | Predominant Purpurin Bands | [3] |

| 1190 | - | [3] |

| 827 | - | [3] |

| 430 | - | [3] |

Experimental Protocol

Objective: To obtain the Raman spectrum of solid purpurin.

Materials:

-

Purpurin (solid)

-

Microscope slide

-

Raman spectrometer with a laser excitation source (e.g., 785 nm)

Procedure:

-

Sample Preparation: Place a small amount of solid purpurin powder on a clean microscope slide.

-

Instrumentation Setup:

-

Place the microscope slide on the spectrometer's stage.

-